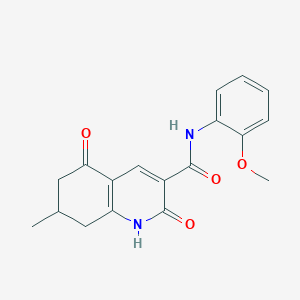![molecular formula C24H24ClN3O4 B4507913 N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide](/img/structure/B4507913.png)
N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1455339 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
Research on compounds structurally related to N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide includes studies on their interactions with cannabinoid receptors. For example, SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, has been analyzed for its molecular interactions and binding mechanisms. These studies contribute to understanding the pharmacophore models for cannabinoid receptor ligands, offering insights into drug design for neurological conditions and beyond (Shim et al., 2002).
Antimicrobial and Anticancer Agents
Compounds with chemical structures similar to the one have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, derivatives of pyridine, quinazolines, and pyrimidines have been explored for their potential as antimicrobial and anticancer agents, indicating the relevance of such compounds in developing new therapies for infectious diseases and cancer (Patel et al., 2011), (Desai et al., 2007).
Drug Delivery and Selective Targeting
Another area of application is the synthesis of benzamide derivatives conjugated with cytostatics, aimed at targeted drug delivery for melanoma treatment. These studies highlight the potential of structurally related compounds in enhancing the efficacy and selectivity of cancer therapies (Wolf et al., 2004).
Neuroleptic Activity
Research into the neuroleptic (antipsychotic) activities of benzamides similar to the compound of interest suggests the potential application in treating psychosis. These studies involve the synthesis and evaluation of various benzamide derivatives for their effects on stereotyped behavior in rats, indicating the relevance of such compounds in developing treatments for psychiatric disorders (Iwanami Sumio et al., 1981).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c25-18-6-3-16(4-7-18)20(28-9-1-2-10-28)15-26-24(29)19-14-22(32-27-19)17-5-8-21-23(13-17)31-12-11-30-21/h3-8,13-14,20H,1-2,9-12,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORCRDPDUZIXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4507832.png)
![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)
![1-(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-indol-3-yl)ethanone](/img/structure/B4507848.png)

![6-fluoro-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole](/img/structure/B4507866.png)
![1-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B4507868.png)
![methyl N-[(3-acetyl-1H-indol-1-yl)acetyl]glycinate](/img/structure/B4507871.png)
![N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B4507885.png)
![1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B4507890.png)



![1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4507904.png)

